molecular formula C10H11NO3 B4584992 1-(Furan-2-ylmethyl)piperidine-2,6-dione

1-(Furan-2-ylmethyl)piperidine-2,6-dione

Cat. No.: B4584992
M. Wt: 193.20 g/mol
InChI Key: YIIKNVXDEJFRCR-UHFFFAOYSA-N
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Description

1-(Furan-2-ylmethyl)piperidine-2,6-dione is a heterocyclic compound that features a piperidine ring substituted with a furan-2-ylmethyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both the furan and piperidine moieties in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Furan-2-ylmethyl)piperidine-2,6-dione can be synthesized through various methods. One common approach involves the condensation of iminodiacetic acid with furan-2-ylmethanamine under microwave irradiation. This method provides high yields and is efficient in terms of reaction time and energy consumption .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar condensation techniques. The use of microwave irradiation can be scaled up, and continuous flow reactors may be employed to enhance production efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-ylmethyl)piperidine-2,6-dione undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The piperidine ring can be reduced to form piperidine derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to various substituted furan derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.

Major Products Formed

Scientific Research Applications

1-(Furan-2-ylmethyl)piperidine-2,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Furan-2-ylmethyl)piperidine-2,6-dione involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Piperidine-2,6-dione: A core structure found in many bioactive compounds.

    Furan-2-ylmethyl derivatives: Compounds with similar furan substitution patterns.

Uniqueness

1-(Furan-2-ylmethyl)piperidine-2,6-dione is unique due to the combination of the furan and piperidine moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

1-(furan-2-ylmethyl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-9-4-1-5-10(13)11(9)7-8-3-2-6-14-8/h2-3,6H,1,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIKNVXDEJFRCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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